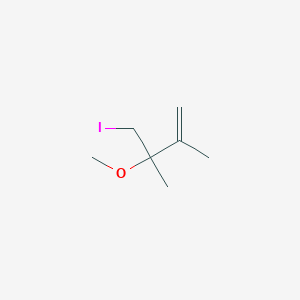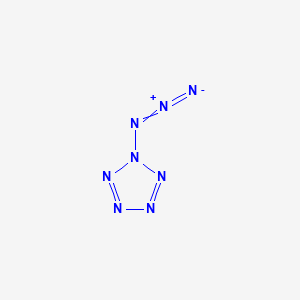![molecular formula C7H13NO5 B14321992 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid CAS No. 112013-31-7](/img/structure/B14321992.png)
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a carboxymethyl group attached to an amino group, which is further connected to a hydroxypentanoic acid backbone. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid typically involves the reaction of a suitable amino acid precursor with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the carboxymethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl functional groups.
Carbocisteine: A mucolytic agent with a carboxymethyl group attached to a cysteine backbone.
Uniqueness
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
112013-31-7 |
|---|---|
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5-(carboxymethylamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C7H13NO5/c9-5(1-2-6(10)11)3-8-4-7(12)13/h5,8-9H,1-4H2,(H,10,11)(H,12,13) |
Clave InChI |
PEJGQBHGGAOQOQ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CNCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


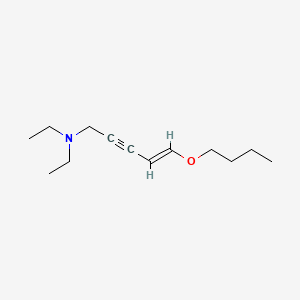
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
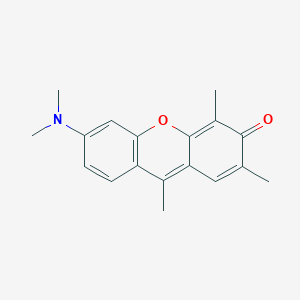
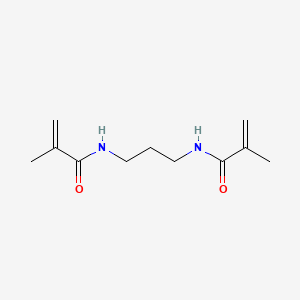

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
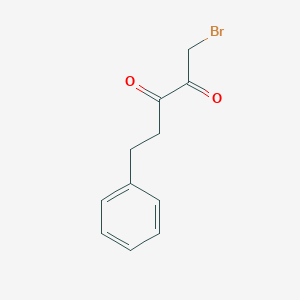
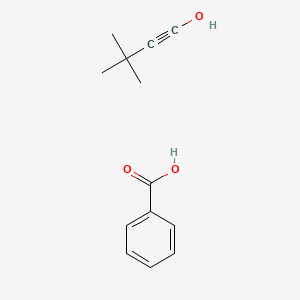
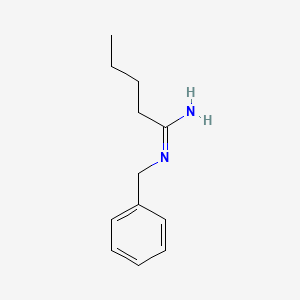
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
